molecular formula C21H23N5O2 B4438181 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

Cat. No. B4438181
M. Wt: 377.4 g/mol
InChI Key: JJRDYUDXFGZEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative, which is a class of compounds that possess diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can cause DNA damage, induce apoptosis, and inhibit cell cycle progression in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound to minimize its potential toxicity.

Future Directions

There are several future directions that can be explored in the research of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide. One of the major areas of interest is the development of this compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of this compound to maximize its anticancer effects while minimizing its potential toxicity. Additionally, studies can be conducted to explore the potential applications of this compound in other fields, such as anti-inflammatory and analgesic agents.

Scientific Research Applications

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-cyclopentyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(22-18-8-4-5-9-18)14-26-24-21(23-25-26)17-10-12-19(13-11-17)28-15-16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDYUDXFGZEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Reactant of Route 3
Reactant of Route 3
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Reactant of Route 4
Reactant of Route 4
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Reactant of Route 5
Reactant of Route 5
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.